molecular formula C13H18N2O B1425473 (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine CAS No. 158252-09-6

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine

货号: B1425473
CAS 编号: 158252-09-6
分子量: 218.29 g/mol
InChI 键: GXVSLYAKJGKRCK-OLZOCXBDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is a heterocyclic compound that features a fused ring system combining pyrrolo and oxazine moieties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine typically involves multi-step processes. One common approach is the cyclization of appropriate precursors under specific conditions. For example, the reaction of a pyrrolo derivative with an oxazine precursor can be catalyzed by acids or bases to form the desired compound. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent discovery. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and minimizing costs.

化学反应分析

Types of Reactions

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions, such as temperature, solvent, and pH, are tailored to optimize each specific reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

科学研究应用

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials with specialized properties.

作用机制

The mechanism of action of (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .

相似化合物的比较

Similar Compounds

  • (4aR,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine
  • (4aR,7aS)-rel-6-Boc-octahydropyrrolo[3,4-b][1,4]oxazine

Uniqueness

(4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it a valuable subject for further research .

常见问题

Q. Basic: What are the primary synthetic routes for (4aR,7aS)-4-benzyloctahydropyrrolo[3,4-b][1,4]oxazine, and how is its stereochemical integrity maintained?

The compound is synthesized as a key intermediate for fluoroquinolone antibiotics like Finafloxacin Hydrochloride . A common route involves cyclization reactions of pyrrolidine and oxazine precursors under controlled conditions. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts to preserve the (4aR,7aS) configuration, critical for biological activity . For example, Finafloxacin synthesis employs this intermediate to introduce the pyrrolo-oxazine moiety via nucleophilic substitution at the C7 position of the quinolone core .

Q. Basic: What analytical techniques are used to confirm the structure and purity of this compound?

  • Spectral Characterization :
    • IR Spectroscopy : Disappearance of carbonyl (C=O) and bromine (C-Br) bands confirms intermediate conversion .
    • <sup>1</sup>H NMR : Aromatic protons in the range δ 6.50–8.71 ppm and heteroaromatic protons at δ 7.32–8.56 ppm validate the fused pyrrolo-oxazine structure .
    • HPLC : Purity ≥99% is verified using reverse-phase chromatography with UV detection .

Q. Advanced: How can researchers resolve contradictions in stereochemical assignments between (4aR,7aS) and (4aS,7aS) configurations during synthesis?

Discrepancies arise due to the compound’s bicyclic system, where minor synthetic deviations can invert stereochemistry. To resolve this:

  • Use X-ray crystallography to unambiguously assign configurations.
  • Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to separate enantiomers .
  • Compare <sup>13</sup>C NMR chemical shifts with reference standards; deviations >0.5 ppm indicate stereochemical mismatches .

Q. Advanced: What methodologies optimize reaction yields in large-scale synthesis while minimizing racemization?

  • Solvent Optimization : Use polar aprotic solvents (e.g., dioxane or DMF) to stabilize transition states and reduce side reactions .
  • Temperature Control : Maintain reactions at 0–25°C to suppress thermal racemization .
  • Catalysis : Employ Pd-catalyzed cross-coupling or enzyme-mediated asymmetric synthesis for regioselective benzylation .
  • In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .

Q. Basic: What is the role of this compound in antibiotic development?

It serves as a pharmacophore in Finafloxacin , enhancing bacterial DNA gyrase inhibition. The benzyl group at C4 improves lipophilicity, aiding penetration through bacterial membranes . Comparative studies show that the (4aR,7aS) configuration increases potency against Gram-negative pathogens by 10-fold compared to its enantiomer .

Q. Advanced: How do researchers address toxicity and safety concerns during handling?

  • Hazard Classification : The compound’s analogs are classified under EU-GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and full-face respirators during synthesis .
  • Waste Management : Quench reaction mixtures with 5% NaOH before disposal to neutralize reactive intermediates .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) to identify hazardous byproducts .

Q. Advanced: What computational tools aid in predicting the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Models transition states for cyclization steps, predicting activation energies (±2 kcal/mol accuracy) .
  • Molecular Docking (AutoDock Vina) : Simulates interactions with DNA gyrase (PDB: 1KZN), highlighting hydrogen bonds between the oxazine oxygen and Ser84 residue .
  • QSAR Models : Correlate substituent effects (e.g., benzyl vs. alkyl groups) with antibacterial MIC values .

Q. Basic: How is the compound’s stability assessed under different storage conditions?

  • Forced Degradation : Expose to UV light (254 nm), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation via HPLC-MS; major degradants include N-oxide and ring-opened amides .
  • Long-term Stability : Store at –20°C under argon; room-temperature storage leads to 5% decomposition over 6 months .

Q. Advanced: What strategies improve enantiomeric excess (ee) in asymmetric synthesis?

  • Chiral Ligands : Use (R)-BINAP or Josiphos ligands in Pd-catalyzed reactions to achieve >95% ee .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
  • Crystallization-Induced Diastereomer Transformation : Recrystallize diastereomeric salts with L-tartaric acid .

Q. Basic: What are the compound’s key physicochemical properties relevant to drug formulation?

PropertyValueMethodReference
LogP 1.8 ± 0.2Shake-flask (octanol/water)
pKa 6.4 (basic NH), 3.1 (oxazine)Potentiometric titration
Solubility (pH 7.4) 2.1 mg/mLHPLC-UV

属性

IUPAC Name

(4aR,7aS)-4-benzyl-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)10-15-6-7-16-13-9-14-8-12(13)15/h1-5,12-14H,6-10H2/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVSLYAKJGKRCK-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2CNCC2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2CNC[C@H]2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158252-09-6
Record name rac-(4aR,7aS)-4-benzyl-octahydropyrrolo[3,4-b]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。